molecular formula C16H15ClN2O2S B3844651 benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride

benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride

Cat. No. B3844651
M. Wt: 334.8 g/mol
InChI Key: SFGLCJYDDUGNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. It also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, it has been found to chelate metal ions, leading to changes in fluorescence intensity, which can be used for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
Benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride has been found to exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the Akt/mTOR signaling pathway. In addition, it has been found to chelate metal ions, leading to changes in fluorescence intensity, which can be used for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride is its potential use as a fluorescent probe for detecting metal ions in biological systems. It also exhibits significant anti-cancer activity, making it a potential candidate for cancer treatment. However, one of the limitations of benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride. One direction is to investigate its potential use in the treatment of Alzheimer's disease. Another direction is to further explore its anti-cancer activity and potential use in cancer treatment. Additionally, further research can be conducted on its potential use as a fluorescent probe for detecting metal ions in biological systems. Finally, efforts can be made to improve its solubility in water to make it more suitable for use in experiments.

Scientific Research Applications

Benzyl (2-imino-1,3-benzothiazol-3(2H)-yl)acetate hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S.ClH/c17-16-18(13-8-4-5-9-14(13)21-16)10-15(19)20-11-12-6-2-1-3-7-12;/h1-9,17H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGLCJYDDUGNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3SC2=N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(2-imino-1,3-benzothiazol-3-yl)acetate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.